molecular formula C11H13NO3 B13602508 5-(4-Ethoxyphenyl)oxazolidin-2-one

5-(4-Ethoxyphenyl)oxazolidin-2-one

Cat. No.: B13602508
M. Wt: 207.23 g/mol
InChI Key: CYMUQVLSBASDDH-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 4-ethoxyphenyl group. This compound is part of the oxazolidinone class, which is known for its diverse applications in pharmaceuticals, particularly as antibacterial agents. The oxazolidinone ring is a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 4-ethoxyphenyl isocyanate with an amino alcohol, such as ethanolamine, under controlled conditions. The reaction typically proceeds through the formation of a urethane intermediate, which cyclizes to form the oxazolidinone ring.

Another method involves the use of a Curtius rearrangement, where an acyl azide derived from 4-ethoxybenzoic acid undergoes thermal decomposition to form an isocyanate intermediate. This intermediate then reacts with an amino alcohol to yield the desired oxazolidinone.

Industrial Production Methods

Industrial production of this compound often employs optimized versions of the aforementioned synthetic routes. The use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times. This method involves the use of microwave irradiation to accelerate the reaction between 4-ethoxyphenyl isocyanate and ethanolamine, resulting in a more efficient production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.

    Reduction: Amino alcohols and other reduced forms of the compound.

    Substitution: Various substituted oxazolidinones depending on the reagents used.

Scientific Research Applications

5-(4-Ethoxyphenyl)oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

    Biology: Studied for its potential antibacterial properties, particularly against Gram-positive bacteria.

    Medicine: Investigated as a potential lead compound for the development of new antibacterial agents.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)oxazolidin-2-one, particularly in its antibacterial role, involves the inhibition of bacterial protein synthesis. The compound binds to the bacterial ribosome, preventing the formation of the initiation complex necessary for protein synthesis. This action is distinct from other protein synthesis inhibitors, as it occurs at an early stage of translation .

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic with potent activity against Gram-positive bacteria.

    Tedizolid: Another oxazolidinone antibiotic with similar antibacterial properties but improved pharmacokinetic profile.

    Cytoxazone: A natural product with a similar oxazolidinone ring structure, used in asymmetric synthesis.

Uniqueness

5-(4-Ethoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyphenyl group enhances its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes and exert its antibacterial effects .

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO3/c1-2-14-9-5-3-8(4-6-9)10-7-12-11(13)15-10/h3-6,10H,2,7H2,1H3,(H,12,13)

InChI Key

CYMUQVLSBASDDH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CNC(=O)O2

Origin of Product

United States

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